molecular formula C20H13FN2OS B2673515 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide CAS No. 446278-43-9

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide

Cat. No. B2673515
CAS RN: 446278-43-9
M. Wt: 348.4
InChI Key: JLUWZWGGHXOSNC-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide” is a compound that contains a benzothiazole moiety. Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .


Synthesis Analysis

Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . A number of substituted 2-amino benzothiazoles were synthesized as the precursor substrates . The compounds were synthesized in excellent yields and the structures were corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .


Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (the causative agent of tuberculosis). These molecules were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, and microwave irradiation. Additionally, structure-activity relationships and molecular docking studies against the target DprE1 have been investigated to identify potent inhibitors with enhanced anti-tubercular activity.

Fluorescent Probes and Imaging Agents

2-aryl benzothiazoles, including our compound of interest, serve as versatile scaffolds. They find applications as fluorescent probes for analyte detection, anti-tumor imaging agents, and fluorescent pigment dyeing substrates. These properties make them valuable tools in biological and industrial contexts .

Anticonvulsant Properties

While not directly studied for our specific compound, benzothiazoles have been explored for their anticonvulsant potential. Researchers have synthesized novel 1,3-benzothiazole derivatives and evaluated their efficacy in managing seizures .

DNA Gyrase Inhibition

Certain benzothiazole derivatives have demonstrated antibacterial activity by inhibiting DNA gyraseB. Although this study did not specifically investigate our compound, it highlights the potential of benzothiazoles in combating bacterial infections .

Mechanism of Action

While the exact mechanism of action for “N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide” is not specified, benzothiazole derivatives have been associated with diverse biological activities such as antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and antiinflammatory .

Future Directions

Benzothiazole derivatives have shown potential in various fields of medicinal chemistry, suggesting that “N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide” and similar compounds may have promising applications in the future .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-15-9-3-1-7-13(15)19(24)22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUWZWGGHXOSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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